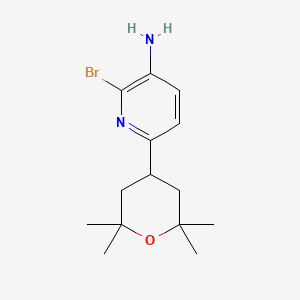
2-Bromo-6-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-pyridin-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is a complex organic compound with the molecular formula C14H21BrN2O. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrahydropyran moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated organic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(hydroxymethyl)pyridine: Similar structure but with a hydroxymethyl group instead of the tetrahydropyran moiety.
2-Bromo-6-(methyl)pyridine: Similar structure but with a methyl group instead of the tetrahydropyran moiety.
Uniqueness
2-Bromo-6-(2,2,6,6-tetramethyltetrahydro-pyran-4-yl)pyridin-3-ylamine is unique due to the presence of the tetrahydropyran moiety, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C14H21BrN2O |
|---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
2-bromo-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C14H21BrN2O/c1-13(2)7-9(8-14(3,4)18-13)11-6-5-10(16)12(15)17-11/h5-6,9H,7-8,16H2,1-4H3 |
InChI Key |
QMJRZYBRTXNTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C2=NC(=C(C=C2)N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


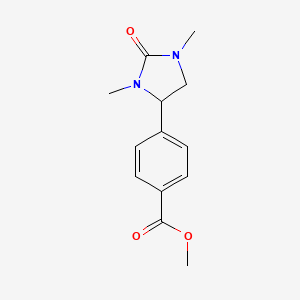
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)

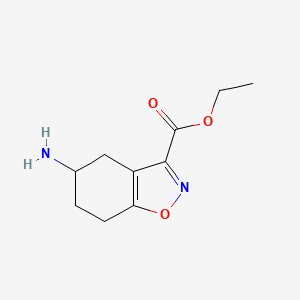

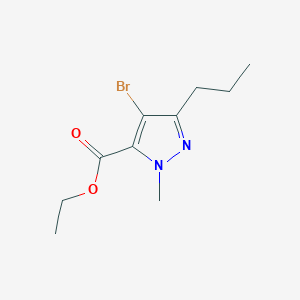
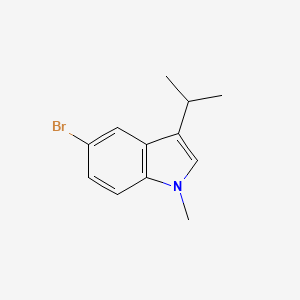

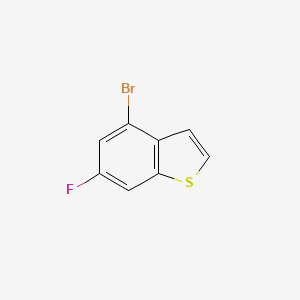
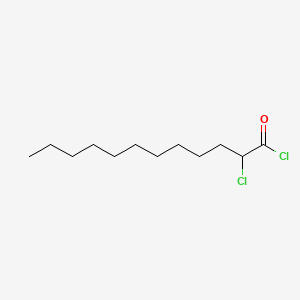
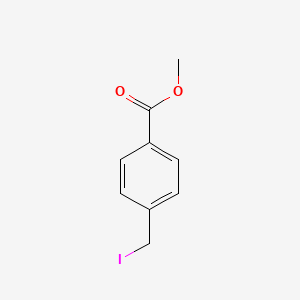
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


